molecular formula C8H9ClO2S B13342279 2-(5-Chlorothiophen-2-yl)butanoic acid

2-(5-Chlorothiophen-2-yl)butanoic acid

Cat. No.: B13342279
M. Wt: 204.67 g/mol
InChI Key: MXLQNNXNLCDGNO-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophen-2-yl)butanoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a sulfur-containing heterocycle, and the presence of a chlorine atom at the 5-position of the thiophene ring adds unique chemical properties to the compound. The butanoic acid moiety provides an acidic functional group, making this compound versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorothiophen-2-yl)butanoic acid typically involves the chlorination of thiophene followed by the introduction of the butanoic acid side chain. One common method is the Friedel-Crafts acylation reaction, where thiophene is reacted with a chlorinating agent such as thionyl chloride to introduce the chlorine atom. This is followed by the acylation with butanoic acid or its derivatives under acidic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods often focus on minimizing by-products and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothiophen-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form sulfoxides and sulfones.

    Reduction: Reduction reactions can remove the chlorine atom or reduce the thiophene ring.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiophene derivatives with different functional groups.

Scientific Research Applications

2-(5-Chlorothiophen-2-yl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Chlorothiophen-2-yl)butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the chlorine atom and the butanoic acid group can influence its binding affinity and specificity for molecular targets. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Chlorothiophene-2-boronic acid: Similar in structure but contains a boronic acid group instead of a butanoic acid group.

    2-(5-Chlorothiophen-2-yl)acetic acid: Similar but with an acetic acid moiety instead of butanoic acid.

    5-Chloro-2-thienylboronic acid: Another boronic acid derivative with similar thiophene structure.

Uniqueness

2-(5-Chlorothiophen-2-yl)butanoic acid is unique due to the combination of the chlorine-substituted thiophene ring and the butanoic acid side chain. This combination imparts distinct chemical properties, making it suitable for specific reactions and applications that other similar compounds may not be able to achieve.

Properties

Molecular Formula

C8H9ClO2S

Molecular Weight

204.67 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)butanoic acid

InChI

InChI=1S/C8H9ClO2S/c1-2-5(8(10)11)6-3-4-7(9)12-6/h3-5H,2H2,1H3,(H,10,11)

InChI Key

MXLQNNXNLCDGNO-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(S1)Cl)C(=O)O

Origin of Product

United States

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